N~1~-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine typically involves the reaction of aniline with isopropylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The process may also involve purification steps such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Substitution: Reagents such as bromine (Br~2~) and sulfuric acid (H~2~SO~4~) are often used under controlled conditions.
Major Products:
Oxidation: The major product is a quinone derivative.
Substitution: The major products depend on the electrophile used but typically include substituted aromatic compounds.
Scientific Research Applications
N~1~-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine has various applications in scientific research:
Mechanism of Action
The mechanism by which N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine exerts its effects involves its low ionization energy, which allows it to react with ozone faster than ozone reacts with rubber. This reaction converts the compound to the corresponding aminoxyl radical (R~2~N–O•), with ozone being converted to a hydroperoxyl radical (HOO•). These species can then be scavenged by other antioxidant polymer stabilizers .
Comparison with Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: Another phenylenediamine-based antioxidant used as a fuel additive.
6PPD (N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine): Used as an antiozonant in rubbers, similar to N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine, but migrates more slowly.
Uniqueness: N1-Phenyl-N~1~,N~4~-di(propan-2-yl)benzene-1,4-diamine is unique due to its specific structure, which provides effective protection against ozone degradation in rubber materials. Its ability to quickly react with ozone and form stabilizing radicals makes it a valuable compound in the rubber industry .
Properties
CAS No. |
91173-92-1 |
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Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-N-phenyl-1-N,4-N-di(propan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H24N2/c1-14(2)19-16-10-12-18(13-11-16)20(15(3)4)17-8-6-5-7-9-17/h5-15,19H,1-4H3 |
InChI Key |
ARGBNJMRCXQFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)N(C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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